5-[4-(dimethylamino)phenyl]-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-[4-(DIMETHYLAMINO)PHENYL]-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines a dimethylamino phenyl group, a methylsulfanyl group, and a pyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidoquinoline core, introduction of the dimethylamino phenyl group, and the addition of the methylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(DIMETHYLAMINO)PHENYL]-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
5-[4-(DIMETHYLAMINO)PHENYL]-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent dye or probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The dimethylamino phenyl group and the methylsulfanyl group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(DIPHENYLAMINO)PHENYL)THIOPHENE-2-CARBALDEHYDE
- 5-(4-(DI-P-TOLYLAMINO)PHENYL)THIOPHENE-2-CARBALDEHYDE
Uniqueness
Compared to similar compounds, 5-[4-(DIMETHYLAMINO)PHENYL]-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22N4O2S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-2-methylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H22N4O2S/c1-24(2)12-9-7-11(8-10-12)15-16-13(5-4-6-14(16)25)21-18-17(15)19(26)23-20(22-18)27-3/h7-10,15H,4-6H2,1-3H3,(H2,21,22,23,26) |
InChI Key |
XGOMQKYHOWLTLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC |
Origin of Product |
United States |
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